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Introduction

Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a
significant role in immune surveillance against viral infections and tumorigenesis.[1][2] It is
primarily released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] The
activity of granzyme B is a key indicator of cell-mediated cytotoxicity. These application notes
provide a detailed protocol for a colorimetric assay to measure granzyme B activity using the
substrate Z-IETD-pNA (N-benzyloxycarbonyl-lle-Glu-Thr-Asp-p-nitroanilide).

The assay principle is based on the cleavage of the peptide substrate, Z-IETD-pNA, by
granzyme B after the aspartate residue. This cleavage releases the chromophore p-nitroaniline
(pPNA), which can be quantified by measuring its absorbance at approximately 405 nm. The
intensity of the color is directly proportional to the granzyme B activity in the sample.

Granzyme B Signaling Pathway

Granzyme B is a key effector molecule in the cytotoxic granule-mediated apoptosis pathway.
Upon recognition of a target cell, CTLs or NK cells release granules containing granzyme B
and a pore-forming protein called perforin into the immunological synapse.[3] Perforin
facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B
initiates apoptosis through two main pathways:
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o Caspase-Dependent Pathway: Granzyme B can directly cleave and activate executioner
caspases, such as caspase-3 and caspase-7. It can also activate initiator caspases like
caspase-8.[1][3] These activated caspases then cleave a multitude of cellular substrates,
leading to the characteristic morphological and biochemical hallmarks of apoptosis.

o Caspase-Independent Pathway: Granzyme B can also induce apoptosis independently of
caspases. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member.
Cleavage of Bid by granzyme B generates truncated Bid (tBid), which translocates to the
mitochondria and induces the release of other pro-apoptotic factors like cytochrome c.[3][4]
Granzyme B can also directly cleave other substrates such as the inhibitor of caspase-
activated DNase (ICAD), leading to DNA fragmentation.[1]
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Experimental Protocol

This protocol is designed for use in a 96-well plate format, allowing for the analysis of multiple
samples simultaneously.

Materials and Reagents @@

Reagent Storage

Z-IETD-pNA Substrate -20°C

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100

mM NaCl, 10 mM DTT, 1 mM EDTA, 10% 4°C or -20°C
Glycerol)

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, a°C

0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

p-Nitroaniline (pNA) Standard -20°C
Recombinant Granzyme B (Positive Control) -20°C or -80°C
96-well clear, flat-bottom microplate Room Temperature

Microplate reader capable of measuring
Room Temperature
absorbance at 405 nm

Procedure

» Assay Buffer: Prepare the assay buffer and keep it on ice.
» Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

o Z-IETD-pNA Substrate Stock Solution: Dissolve Z-IETD-pNA in DMSO to a stock
concentration of 10-20 mM. Store in aliquots at -20°C.

¢ pNA Standard Stock Solution: Dissolve pNA in DMSO to a stock concentration of 10 mM.
Store in aliquots at -20°C.

e Cell Lysates:
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o Harvest cells (e.g., 1-5 x 1076 cells per sample) and pellet by centrifugation.
o Wash the cell pellet once with ice-cold PBS.

o Resuspend the pellet in 50-100 pL of ice-cold Cell Lysis Buffer.

o Incubate on ice for 10-15 minutes.

o Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

o Determine the protein concentration of the lysate using a standard method (e.g., BCA
assay).

o Tissue Homogenates:

o Rinse tissue with ice-cold PBS to remove excess blood.

o Homogenize the tissue in ice-cold Lysis Buffer.

o Centrifuge the homogenate to pellet debris and collect the supernatant.
e Serum/Plasma Samples:

o Collect blood and process to obtain serum or plasma.

o Samples can often be used directly or diluted in Assay Buffer if high activity is expected.
e Prepare a 200 uM working solution of pNA by diluting the 10 mM stock in Assay Buffer.

» Add the following to wells of the 96-well plate:
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Well 200 UM pNA Assay Buffer (L) Final pNA
Standard (pL) (nmoliwell)

Blank 0 100 0

1 5 95 1

2 10 90 2

3 20 80 4

4 30 70 6

5 40 60 8

6 50 50 10

Add 20-50 pg of your sample protein to each well and adjust the volume to 50 pL with Assay
Buffer.

For a positive control, add a known amount of active recombinant granzyme B.

For a negative control, use a sample known not to contain active granzyme B or use Assay
Buffer alone.

Prepare the Reaction Mix: For each reaction, dilute the Z-IETD-pNA stock solution in Assay
Buffer to a final concentration of 400 uM (this will be 200 uM in the final reaction volume).

Add 50 pL of the Reaction Mix to each sample and control well.

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need
to be optimized based on the granzyme B activity in the samples.

Measure the absorbance at 405 nm using a microplate reader.
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Data Presentation and Analysis

The activity of granzyme B is determined by comparing the absorbance of the samples to the
pNA standard curve.

Example pNA Standard Curve Data

PNA (nmol/well) Absorbance at 405 nm (OD)
0 0.050
1 0.150
2 0.250
4 0.450
6 0.650
8 0.850
10 1.050

» Plot the Standard Curve: Plot the absorbance (y-axis) versus the amount of pNA in nmol (x-
axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

e Calculate pNA Produced by Samples:
o Subtract the absorbance of the blank from all sample readings to correct for background.

o Use the equation from the standard curve to calculate the amount of pNA (in nmol)
produced in each sample well.

= nmol of pNA = (Corrected OD of sample - y-intercept) / slope

o Calculate Granzyme B Activity: The activity is typically expressed as nmol of pNA released
per minute per mg of protein.

o Activity (nmol/min/mg) = (nmol of pNA) / (incubation time in min) / (protein amount in mg)

Troubleshooting
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» High Background: Ensure the substrate has not degraded. Prepare fresh dilutions before
use.

e Low Activity: Increase incubation time or the amount of sample protein. Ensure the lysis
buffer and assay buffer contain DTT, as it is often required for optimal enzyme activity.

e Non-linear Standard Curve: Ensure accurate pipetting and proper mixing of standards.

By following this detailed protocol, researchers can accurately and reliably measure granzyme
B activity, providing valuable insights into cytotoxic cell function and its role in health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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